N'-(4-chlorophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide
Description
N’-(4-chlorophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide is a complex organic compound that features a combination of aromatic rings, a piperazine ring, and an oxamide group
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN4O3/c22-16-3-7-18(8-4-16)25-20(29)19(28)24-9-10-26-11-13-27(14-12-26)21(30)15-1-5-17(23)6-2-15/h1-8H,9-14H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJWWPPDQGDTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 4-fluorobenzoyl group through a nucleophilic substitution reaction.
Attachment of the Oxamide Group: The functionalized piperazine is then reacted with an appropriate oxalyl chloride derivative to form the oxamide linkage.
Introduction of the Chlorophenyl Group: Finally, the chlorophenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and piperazine moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced, particularly at the oxamide group, under suitable reducing conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents for various substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of advanced materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N’-(4-chlorophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The molecular targets could include receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-chlorophenyl)-N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]oxamide
- N’-(4-bromophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide
- N’-(4-chlorophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]carbamide
Uniqueness
The uniqueness of N’-(4-chlorophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
